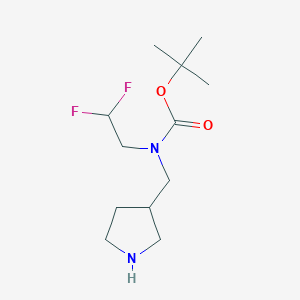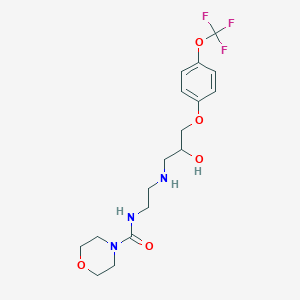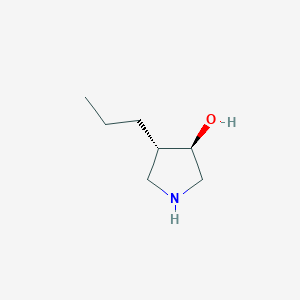
(3R,4S)-4-propylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-propylpyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals
Preparation Methods
The preparation of (3R,4S)-4-propylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a suitable precursor, such as a pyrrolidinone derivative. The reaction conditions typically include the use of reducing agents like sodium borohydride or lithium aluminum hydride in an appropriate solvent, such as tetrahydrofuran (THF) or ethanol. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial production methods may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. For example, the use of lipase-mediated resolution protocols has been reported for the synthesis of similar chiral pyrrolidines .
Chemical Reactions Analysis
(3R,4S)-4-propylpyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions.
In substitution reactions, nucleophiles such as alkyl halides or acyl chlorides can be used to introduce different functional groups onto the pyrrolidine ring. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield the corresponding ketone or aldehyde derivatives .
Scientific Research Applications
(3R,4S)-4-propylpyrrolidin-3-ol has several scientific research applications across various fields:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Mechanism of Action
The mechanism of action of (3R,4S)-4-propylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with enzymes involved in metabolic pathways, influencing the rate of biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
(3R,4S)-4-propylpyrrolidin-3-ol can be compared with other similar compounds, such as (3R,4S)-3-methoxy-4-methylaminopyrrolidine and (3R,4S)-4-(3,5-dimethoxyphenyl)-3-pyrrolidinylmethanol. These compounds share similar structural features but differ in their functional groups and stereochemistry, which can influence their chemical reactivity and biological activity .
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound has a methoxy and methylamino group, making it useful in antibacterial research.
(3R,4S)-4-(3,5-dimethoxyphenyl)-3-pyrrolidinylmethanol: This compound contains a dimethoxyphenyl group, which can affect its pharmacological properties.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3R,4S)-4-propylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
PYJRWXOAVMGHNR-BQBZGAKWSA-N |
Isomeric SMILES |
CCC[C@H]1CNC[C@@H]1O |
Canonical SMILES |
CCCC1CNCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12986484.png)
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12986488.png)
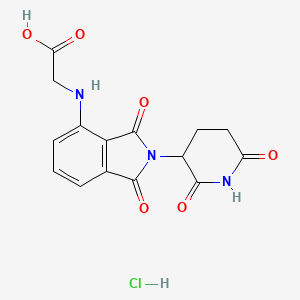
![2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12986506.png)
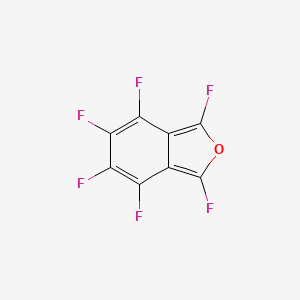

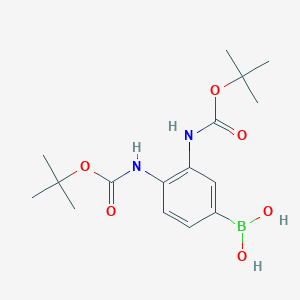
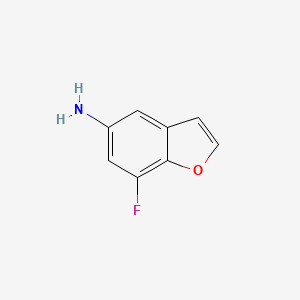
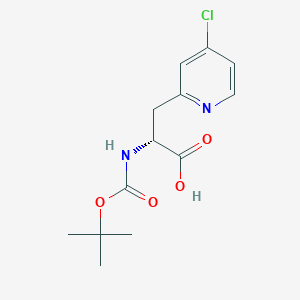

![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B12986535.png)
